molecular formula C8H12ClN3O B13254541 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide

Cat. No.: B13254541
M. Wt: 201.65 g/mol
InChI Key: WMGAJCBEASEFMR-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide is a chemical compound with the molecular formula C8H11ClN4O It is a derivative of acetamide and contains a pyrazole ring, which is a five-membered heterocyclic structure with three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to increase yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide is unique due to its specific structure, which includes a pyrazole ring and a chloroacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C8H12ClN3O/c1-11(8(13)3-9)5-7-4-10-12(2)6-7/h4,6H,3,5H2,1-2H3

InChI Key

WMGAJCBEASEFMR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)CCl

Origin of Product

United States

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